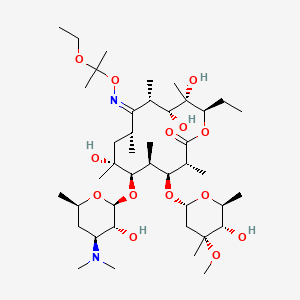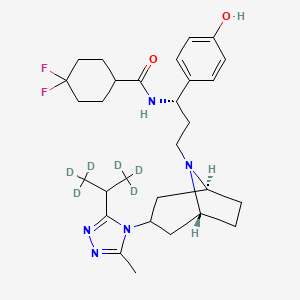![molecular formula C13H17Br2NO4S B13446760 2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate](/img/structure/B13446760.png)
2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes ethoxyethoxy groups and a dibromopyridinyl sulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(2-Ethoxyethoxy)ethanol with 2-bromoacetyl bromide to form 2-(2-Ethoxyethoxy)ethyl 2-bromoacetate. This intermediate is then reacted with 5,6-dibromopyridine-2-thiol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
化学反应分析
Types of Reactions
2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The dibromopyridinyl sulfanyl moiety is believed to play a crucial role in its biological activity. It can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(2-Ethoxyethoxy)ethyl acetate: A related compound with similar ethoxyethoxy groups but lacking the dibromopyridinyl sulfanyl moiety.
Diethylene glycol monoethyl ether acetate: Another similar compound used as a solvent and chemical intermediate.
Uniqueness
2-(2-Ethoxyethoxy)ethyl 2-[(5,6-dibromopyridin-2-yl)sulfanyl]acetate stands out due to its unique combination of ethoxyethoxy groups and a dibromopyridinyl sulfanyl moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C13H17Br2NO4S |
|---|---|
分子量 |
443.15 g/mol |
IUPAC 名称 |
2-(2-ethoxyethoxy)ethyl 2-(5,6-dibromopyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C13H17Br2NO4S/c1-2-18-5-6-19-7-8-20-12(17)9-21-11-4-3-10(14)13(15)16-11/h3-4H,2,5-9H2,1H3 |
InChI 键 |
LLUCVPHDFWVACY-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOCCOC(=O)CSC1=NC(=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


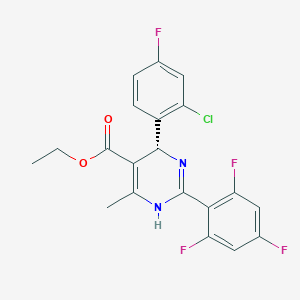
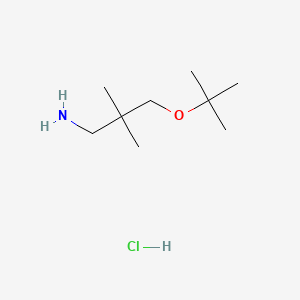
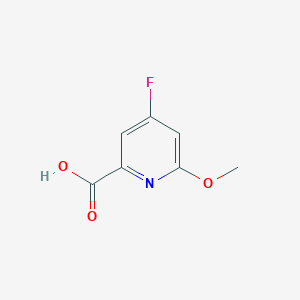

![4-[[6-O-[(2E)-3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-3-methoxy-benzaldehyde](/img/structure/B13446711.png)

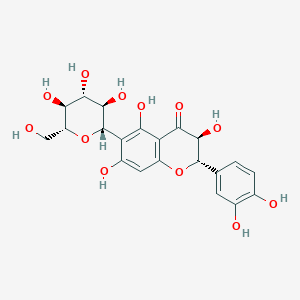
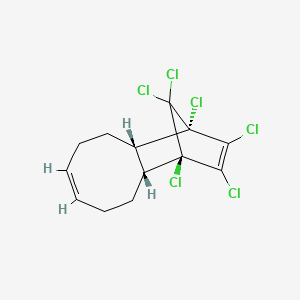
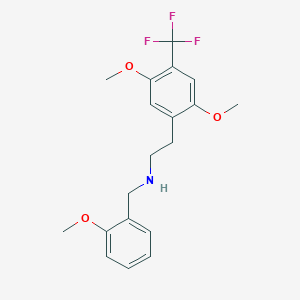
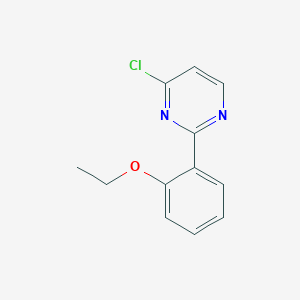

![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)
